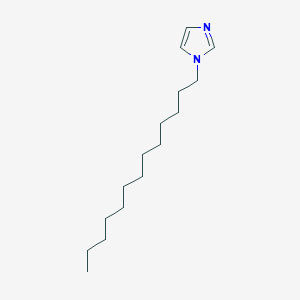
1-Tridecyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tridecyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The addition of a tridecyl group to the imidazole ring enhances its hydrophobic properties, making it useful in specific industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tridecyl-1H-imidazole typically involves the alkylation of imidazole with a tridecyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Tridecyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tridecyl chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Scientific Research Applications
1-Tridecyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as an antifungal and anticancer agent.
Industry: Utilized in the formulation of surfactants and corrosion inhibitors due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of 1-Tridecyl-1H-imidazole involves its interaction with biological membranes and proteins. The hydrophobic tridecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazole ring can interact with metal ions and enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
- 1-Decyl-1H-imidazole
- 1-Dodecyl-1H-imidazole
- 1-Tetradecyl-1H-imidazole
Comparison: 1-Tridecyl-1H-imidazole is unique due to its specific chain length, which balances hydrophobicity and solubility. Compared to shorter-chain derivatives like 1-Decyl-1H-imidazole, it offers better integration into lipid membranes, enhancing its antimicrobial efficacy. Longer-chain derivatives like 1-Tetradecyl-1H-imidazole may have higher hydrophobicity but reduced solubility, limiting their applications.
Properties
CAS No. |
18994-74-6 |
|---|---|
Molecular Formula |
C16H30N2 |
Molecular Weight |
250.42 g/mol |
IUPAC Name |
1-tridecylimidazole |
InChI |
InChI=1S/C16H30N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-17-16-18/h13,15-16H,2-12,14H2,1H3 |
InChI Key |
BBCHAGTYLQSTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


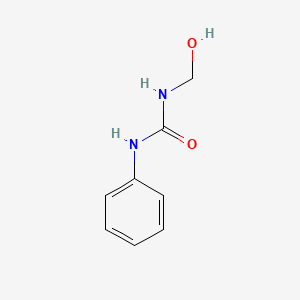

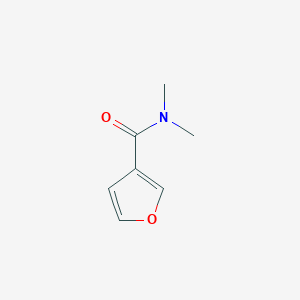

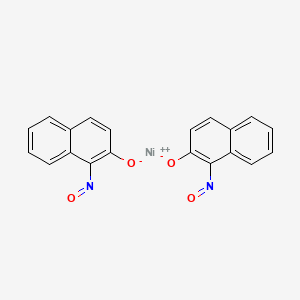
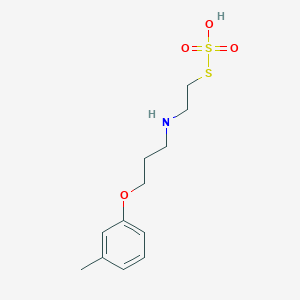
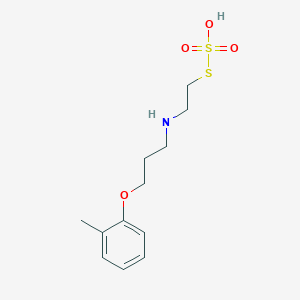
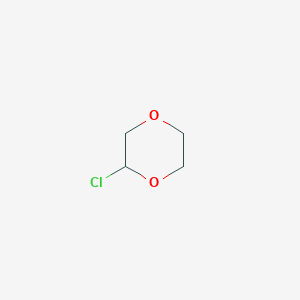
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)

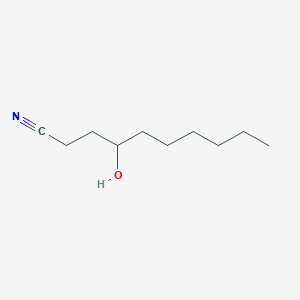
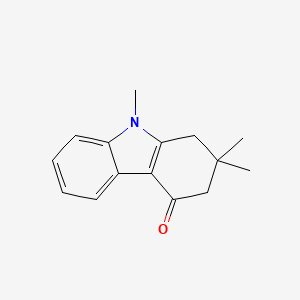
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
